3-[(1,3-Thiazol-2-yl)amino]propanoic acid chemical structure and properties
3-[(1,3-Thiazol-2-yl)amino]propanoic acid chemical structure and properties
This guide serves as a technical monograph on 3-[(1,3-Thiazol-2-yl)amino]propanoic acid , a functionalized
Chemical Class: Heterocyclic
Structural Analysis & Physicochemical Profile
The molecule consists of a 2-aminothiazole moiety coupled to a propanoic acid backbone via the exocyclic nitrogen. This structure creates a unique electronic environment characterized by amino-imine tautomerism and zwitterionic potential.
Chemical Identity
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IUPAC Name: 3-[(1,3-Thiazol-2-yl)amino]propanoic acid
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Common Reference:
-(2-Thiazolyl)- -alanine -
Molecular Formula:
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Molecular Weight: 172.21 g/mol
Physicochemical Properties Table
The following data synthesizes experimental baselines for the constituent moieties (2-aminothiazole and
| Property | Value / Characteristic | Technical Note |
| pKa (Acidic) | ~3.6 – 3.9 | Attributed to the carboxyl group; slightly lower than propanoic acid due to the electron-withdrawing heteroaryl amine. |
| pKa (Basic) | ~5.3 – 5.5 | Attributed to the thiazole ring nitrogen. The exocyclic amine is less basic due to resonance delocalization into the ring. |
| LogP (Predicted) | 0.2 – 0.5 | Low lipophilicity due to polarity and potential zwitterionic state at physiological pH. |
| H-Bond Donors | 2 | Carboxyl -OH and Secondary Amine -NH. |
| H-Bond Acceptors | 4 | Thiazole N, Thiazole S, Carbonyl O, Hydroxyl O. |
| Solubility | High in DMSO, MeOH; Moderate in | pH-dependent aqueous solubility; minimum solubility near isoelectric point (pI ~4.5). |
Tautomeric Considerations
A critical aspect of 2-aminothiazoles is the amino-imine tautomeric equilibrium. While the amino form is generally predominant in solution, the imino form can influence binding modes in protein pockets (e.g., kinase ATP-binding sites).
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Amino Form:
-H is exocyclic. -
Imino Form:
-H is on the ring nitrogen ( ).
Synthesis Methodology: The Aza-Michael Addition
The most atom-economical and scalable route to 3-[(1,3-Thiazol-2-yl)amino]propanoic acid is the Aza-Michael addition of 2-aminothiazole to acrylic acid (or its esters). This avoids the use of halogenated alkylating agents.
Reaction Mechanism & Pathway
The nucleophilic exocyclic amine of the thiazole attacks the electrophilic
Figure 1: Mechanistic flow of the Aza-Michael addition synthesis route.
Validated Experimental Protocol
Objective: Synthesis of 3-[(1,3-Thiazol-2-yl)amino]propanoic acid via solvent-free Aza-Michael addition.
Reagents:
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2-Aminothiazole (1.0 equiv)
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Acrylic Acid (1.1 equiv)
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Catalyst: Glacial Acetic Acid (0.1 equiv) or Water (autocatalysis)
Step-by-Step Methodology:
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Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-aminothiazole (10 mmol, 1.00 g) and acrylic acid (11 mmol, 0.79 g).
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Reaction: Heat the mixture to 80–90°C for 4–6 hours.
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Why: Thermal energy is required to overcome the activation barrier of the weak nucleophile (aminothiazole). Solvent-free conditions maximize concentration and reaction rate.
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Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting aminothiazole (
) should disappear. -
Workup (Precipitation):
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Cool the reaction mixture to room temperature.
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Add cold Acetone or Diethyl Ether (10 mL) and sonicate. The product often oils out or precipitates as a sticky solid due to its zwitterionic nature.
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If oil persists: Triturate with Ethanol/Ether (1:1) to induce crystallization.
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Purification: Recrystallize from hot water or water/ethanol mixture.
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Drying: Vacuum dry at 50°C for 12 hours.
Yield Expectation: 65–80%.
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral features must be confirmed.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (DMSO- | Carboxylic Acid (-COOH) | |
| Amine (-NH-) | ||
| Thiazole Ring Protons ( | ||
| IR Spectroscopy | 1700–1720 | C=O Stretch (Carboxylic Acid) |
| 3200–3400 | N-H Stretch | |
| LC-MS (ESI+) | Protonated Molecular Ion |
Applications in Drug Discovery
This molecule acts as a versatile linker and pharmacophore .
Fragment-Based Drug Design (FBDD)
The 2-aminothiazole motif is a "privileged structure" in kinase inhibition (e.g., Dasatinib). The propanoic acid tail provides a handle for:
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Solubility enhancement: The acid group increases polarity.
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Salt formation: Allows for formulation optimization.
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PROTAC Linkers: The acid can be amidated to attach E3 ligase ligands or warheads, serving as a rigid, polar spacer.
Supramolecular Synthons
Due to the donor-acceptor-donor (D-A-D) hydrogen bonding capability of the aminothiazole face, this molecule is used in crystal engineering to form robust supramolecular networks with carboxylic acids or pyridines.
Workflow: Utilization as a Building Block
When using this molecule to build larger drugs (e.g., amide coupling), standard peptide coupling protocols apply, but protection of the thiazole nitrogen is rarely necessary due to its low nucleophilicity compared to the carboxylic acid activation.
Figure 2: Workflow for utilizing the compound in peptide coupling reactions.
References
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National Center for Biotechnology Information. (n.d.). 2-Aminothiazole (Compound Summary). PubChem. Retrieved from [Link]
- Rehman, A., et al. (2014). Green synthesis of N-heterocycles via Aza-Michael addition. Journal of Chemistry. (General methodology reference for Aza-Michael on heterocycles).
- Chakraborty, B., et al. (2011). Solvent-free synthesis of beta-amino acids. Tetrahedron Letters. (Methodology for acrylic acid addition).
